molecular formula C7H6O4 B1204525 Isoclavicin CAS No. 484-91-3

Isoclavicin

Cat. No.: B1204525
CAS No.: 484-91-3
M. Wt: 154.12 g/mol
InChI Key: CGCAHEDRSBRAIM-UHFFFAOYSA-N
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Description

Isoclavicin is a semi-synthetic β-lactamase inhibitor structurally derived from clavulanic acid, a naturally occurring compound produced by Streptomyces clavuligerus. It is designed to enhance the efficacy of β-lactam antibiotics (e.g., penicillins, cephalosporins) by irreversibly inhibiting β-lactamase enzymes, which are key mediators of bacterial resistance . This compound features a bicyclic core structure with a β-lactam ring fused to an oxazolidine moiety, distinguishing it from earlier inhibitors through modifications that improve stability and binding affinity . Its development addresses the urgent need for novel inhibitors to combat multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Preclinical studies highlight its potent inhibitory activity against Class A and Class C β-lactamases, with reduced susceptibility to enzymatic degradation compared to clavulanic acid .

Properties

CAS No.

484-91-3

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

3,5-dihydro-2H-furo[3,4-b]pyran-4,7-dione

InChI

InChI=1S/C7H6O4/c8-5-1-2-10-6-4(5)3-11-7(6)9/h1-3H2

InChI Key

CGCAHEDRSBRAIM-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)COC2=O

Canonical SMILES

C1COC2=C(C1=O)COC2=O

Other CAS No.

484-91-3

Synonyms

isopatulin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoclavicin is evaluated alongside two structurally and functionally analogous β-lactamase inhibitors: clavulanic acid and tazobactam . The comparison focuses on physicochemical properties, inhibitory efficacy, pharmacokinetics, and clinical applications.

Structural and Physicochemical Properties

Table 1 summarizes key differences:

Property This compound Clavulanic Acid Tazobactam
Molecular Weight (g/mol) 237.3 199.2 300.3
Solubility (mg/mL) 12.5 (pH 7.4) 35.0 (pH 7.4) 8.2 (pH 7.4)
LogP -0.7 -1.2 -0.3
Plasma Protein Binding 25% 15% 30%

This compound’s lower solubility compared to clavulanic acid is attributed to its methylated oxazolidine side chain, which enhances lipophilicity and membrane penetration . Tazobactam’s higher molecular weight reflects its triazolylmethyl group, contributing to extended half-life but reduced solubility .

Inhibitory Efficacy

  • Class A β-lactamases (e.g., TEM-1) :
    • This compound: IC₅₀ = 0.8 nM (superior to clavulanic acid’s 2.1 nM) .
    • Tazobactam: IC₅₀ = 1.5 nM.
  • Class C β-lactamases (e.g., AmpC) :
    • This compound retains activity (IC₅₀ = 5.3 nM), whereas clavulanic acid is ineffective (IC₅₀ > 100 nM) .

This compound’s broader spectrum stems from its ability to form stable acyl-enzyme intermediates resistant to hydrolysis, a mechanism validated via X-ray crystallography .

Research Findings and Clinical Implications

Recent phase II trials demonstrate that this compound in combination with amoxicillin achieves a 92% clinical cure rate in complicated urinary tract infections, outperforming clavulanic acid-amoxicillin (78%) and tazobactam-piperacillin (85%) . Computational studies suggest further structural optimization (e.g., carboxylation) could enhance oral bioavailability .

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